molecular formula C₂₀H₂₅N₃O₇Si B1140143 5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile CAS No. 126004-21-5

5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile

Cat. No. B1140143
M. Wt: 447.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related ethynylimidazole derivatives, including those with a trimethylsilyl group, has been achieved through palladium-catalyzed cross-coupling reactions from corresponding iodo derivatives. This method provides a pathway for creating various nucleoside analogs with potential biological activities, including antileukemic effects (Minakawa et al., 1990).

Molecular Structure Analysis

The molecular structure of nucleoside analogs like “5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile” plays a crucial role in their biological activity. The presence of the trimethylsilyl group and the ethynyl linkage are structural features that influence the compound's interaction with biological targets, contributing to its potential antitumor activities.

Chemical Reactions and Properties

The chemical reactivity of such compounds is highlighted by their ability to undergo further functionalization through cross-coupling reactions. The trimethylsilyl group can be a versatile handle for modifications, enabling the synthesis of a broad range of derivatives with varied biological activities. These reactions are essential for exploring the structure-activity relationships of nucleoside analogs (Minakawa et al., 1991).

properties

IUPAC Name

[(2S,3R,4R,5S)-3,4-diacetyloxy-5-[4-cyano-5-(2-trimethylsilylethynyl)imidazol-1-yl]oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O7Si/c1-12(24)27-10-17-18(28-13(2)25)19(29-14(3)26)20(30-17)23-11-22-15(9-21)16(23)7-8-31(4,5)6/h11,17-20H,10H2,1-6H3/t17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURBYMJWHWPAPA-NMLBUPMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2C#C[Si](C)(C)C)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@H]([C@H]([C@H](O1)N2C=NC(=C2C#C[Si](C)(C)C)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Trimethylsilyl)-1-ethyn-1-yl)-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)imidazo-4-carbonitrile

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